molecular formula C8H9F2N B8813730 1-(2,3-Difluorophenyl)ethan-1-amine CAS No. 870849-27-7

1-(2,3-Difluorophenyl)ethan-1-amine

Cat. No. B8813730
Key on ui cas rn: 870849-27-7
M. Wt: 157.16 g/mol
InChI Key: KETZXWRRCDXDFT-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Triethylamine (2.66 mL) and hydroxylamine hydrochloride (712 mg) were added to a solution of 2,3-difluoroacetophenone (1 g) in ethanol (35 mL), and the reaction solution was heated to reflux for 3 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL), and the reaction solution was stirred at room temperature for 2 hours. The reaction solution was made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.4 g of a crude purified product containing the title compound (purity: 72 wt %). The physical properties of the compound are as follows.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.Cl.NO.CC([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[F:21])=O>C(O)C>[F:20][C:16]1[C:15]([F:21])=[CH:14][CH:19]=[CH:18][C:17]=1[CH:6]([NH2:3])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
712 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C1=C(C(=CC=C1)F)F
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 1.4 g of a crude
CUSTOM
Type
CUSTOM
Details
purified product
ADDITION
Type
ADDITION
Details
containing the title compound (purity: 72 wt %)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C=CC=C1F)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07880009B2

Procedure details

Triethylamine (2.66 mL) and hydroxylamine hydrochloride (712 mg) were added to a solution of 2,3-difluoroacetophenone (1 g) in ethanol (35 mL), and the reaction solution was heated to reflux for 3 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL), and the reaction solution was stirred at room temperature for 2 hours. The reaction solution was made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.4 g of a crude purified product containing the title compound (purity: 72 wt %). The physical properties of the compound are as follows.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.Cl.NO.CC([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[F:21])=O>C(O)C>[F:20][C:16]1[C:15]([F:21])=[CH:14][CH:19]=[CH:18][C:17]=1[CH:6]([NH2:3])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
712 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C1=C(C(=CC=C1)F)F
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 1.4 g of a crude
CUSTOM
Type
CUSTOM
Details
purified product
ADDITION
Type
ADDITION
Details
containing the title compound (purity: 72 wt %)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C=CC=C1F)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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